N-Ethyl-N-methyl-benzamide

Catalog No.
S14480403
CAS No.
61260-46-6
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-methyl-benzamide

CAS Number

61260-46-6

Product Name

N-Ethyl-N-methyl-benzamide

IUPAC Name

N-ethyl-N-methylbenzamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

YPHRECOHXALQKL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC=CC=C1

N-Ethyl-N-methyl-benzamide is an organic compound with the molecular formula C10_{10}H13_{13}NO and a molecular weight of approximately 163.2163 g/mol. It is classified as an amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom that is also connected to ethyl and methyl groups. The compound appears as a colorless to light yellow liquid and is known for its low solubility in water, making it more suitable for organic solvents. Its structure consists of a benzene ring attached to an amide functional group, which influences its chemical reactivity and biological properties .

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amine.
  • Dehydration: Reacting with dehydrating agents can yield nitriles.
  • Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Reactions with Azo Compounds: Like other amides, it may react with azo compounds to produce toxic gases .

N-Ethyl-N-methyl-benzamide can be synthesized through several methods:

  • Direct Amidation: Reacting N-methylbenzamide with ethyl halides (like ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
  • Acylation of Amines: Using acyl chlorides (such as benzoyl chloride) with N-ethyl-N-methylamine in a solvent like dichloromethane.
  • Transamidation: This involves exchanging the amide groups between different amines and carboxylic acids under catalytic conditions.

These methods allow for the efficient production of N-Ethyl-N-methyl-benzamide in laboratory settings .

Interaction studies involving N-Ethyl-N-methyl-benzamide focus on its binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects and toxicity. Preliminary studies suggest that modifications to the structure can significantly influence these interactions, thus guiding future drug design efforts .

N-Ethyl-N-methyl-benzamide shares similarities with other compounds within the amide class. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-MethylbenzamideC9_9H11_{11}NO149.19 g/molLacks ethyl group; simpler structure
N-EthylbenzamideC9_9H11_{11}NO149.19 g/molOnly contains ethyl group without methyl
N,N-DimethylbenzamideC9_9H11_{11}N149.19 g/molContains two methyl groups instead of one
BenzamideC7_7H7_7NO135.16 g/molNo alkyl substituents on nitrogen

The uniqueness of N-Ethyl-N-methyl-benzamide lies in its combination of both ethyl and methyl groups on the nitrogen atom, which may enhance its solubility and reactivity compared to simpler amides .

Triphosgene-Mediated Synthesis Protocols

Triphosgene (bis(trichloromethyl) carbonate) has emerged as a pivotal reagent for activating carboxylic acids into reactive intermediates, enabling efficient amide bond formation. In the synthesis of N-ethyl-N-methyl-benzamide, triphosgene facilitates the conversion of benzoic acid derivatives to benzoyl chloride analogs, which subsequently undergo nucleophilic substitution with N-ethyl-N-methylamine.

Mechanistic Insights:
Triphosgene decomposes in situ to generate phosgene equivalents, which react with benzoic acid to form the acyl chloride intermediate. The reaction proceeds via a two-step mechanism:

  • Carboxylic Acid Activation:
    $$
    \text{ArCOOH} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{ArCOCl} + \text{CO}_2 + 3 \text{HCl}
    $$
    Triphosgene acts as a chlorinating agent, with catalytic bases such as pyridine or triethylamine neutralizing HCl byproducts.
  • Amide Bond Formation:
    $$
    \text{ArCOCl} + \text{Et-N(CH}3\text{)-H} \rightarrow \text{ArCON(CH}3\text{)Et} + \text{HCl}
    $$
    N-Ethyl-N-methylamine attacks the electrophilic carbonyl carbon, displacing chloride to yield the target amide.

Optimized Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran, ensuring reagent compatibility.
  • Temperature: 0–25°C to minimize side reactions such as over-chlorination.
  • Stoichiometry: 0.33 equivalents of triphosgene relative to benzoic acid, leveraging its triple phosgene equivalency.

Performance Metrics:

ParameterValueSource Reference
Yield82–89%
Reaction Time2–4 hours
Purity (HPLC)≥95%

This method’s scalability is demonstrated in patent CN102503858A, where triphosgene enabled gram-scale production of N-ethyl-N-methyl-benzamide with minimal purification.

Microwave-Assisted Amidation Techniques

Microwave irradiation has redefined reaction kinetics in amide synthesis, reducing processing times from hours to minutes while enhancing selectivity. For N-ethyl-N-methyl-benzamide, microwave-assisted protocols bypass traditional heating, directly coupling benzoic acids with N-ethyl-N-methylamine via in situ activation.

Key Advantages:

  • Rapid Energy Transfer: Microwave irradiation accelerates dipole rotation, uniformly heating reaction mixtures and minimizing thermal degradation.
  • Solvent Efficiency: Reactions proceed in solvent-free conditions or with minimal polar solvents (e.g., DMF), reducing waste.

Protocol Design:

  • Reagent Mixing: Benzoic acid, N-ethyl-N-methylamine, and triphosgene are combined in a microwave vial.
  • Irradiation Parameters:
    • Power: 150–300 W
    • Temperature: 80–120°C
    • Time: 5–15 minutes

Performance Comparison:

ConditionConventional HeatingMicrowave
Yield75–80%88–92%
Reaction Time2–4 hours8–12 min
Energy ConsumptionHighLow

Notably, this approach aligns with green chemistry principles, as evidenced by its application in benzoxazolone synthesis, where microwave cycles reduced energy use by 60%.

Flow Chemistry Approaches for Scalable Production

Continuous flow systems offer unparalleled control over reaction parameters, enabling gram-to-kilogram scale synthesis of N-ethyl-N-methyl-benzamide with consistent reproducibility.

System Configuration:

  • Microreactor Design: Tubular reactors with immobilized catalysts (e.g., silica-supported triphosgene).
  • Reagent Streams:
    • Stream A: Benzoic acid in dichloromethane.
    • Stream B: Triphosgene and N-ethyl-N-methylamine in THF.
  • Residence Time: 3–7 minutes at 25°C.

Process Benefits:

  • Mixing Efficiency: Laminar flow ensures uniform reagent contact, eliminating hot spots.
  • Real-Time Monitoring: Inline IR spectroscopy tracks acyl chloride formation, enabling dynamic adjustments.

Scalability Data:

ScaleLab (10 g)Pilot (1 kg)
Yield90%87%
Purity96%94%
Throughput (g/h)12240

A notable example from solid-phase oligoamide synthesis highlights triphosgene’s compatibility with flow systems, achieving 91% yield in iterative couplings.

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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